Amine Oxidase Selectivity Profile: >7,500-Fold Discrimination Between Benzylamine Oxidase and Diamine Oxidase
2-Benzylamino-N-biphenyl-2-yl-acetamide exhibits a stark selectivity gradient across amine oxidase family members. Against benzylamine oxidase (porcine serum membrane primary amine oxidase), the compound displays an IC50 of 130 nM [1]. In contrast, against diamine oxidase (porcine kidney, amiloride-sensitive amine oxidase copper-containing), the IC50 is 1.00×10⁶ nM (1 mM) [1]. Against rat liver monoamine oxidase B, inhibition is negligible (IC50 >1.00×10⁶ nM) [1]. This >7,500-fold window between benzylamine oxidase and diamine oxidase provides a defined selectivity fingerprint that distinguishes this compound from pan-amine oxidase inhibitors or less selective biphenyl amide analogs.
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | Benzylamine oxidase: 130 nM; Diamine oxidase: 1.00×10⁶ nM; MAO-B: >1.00×10⁶ nM |
| Comparator Or Baseline | Within-compound selectivity ratio (benzylamine oxidase vs. diamine oxidase) |
| Quantified Difference | >7,500-fold selectivity (1.00×10⁶ nM / 130 nM) |
| Conditions | In vitro enzyme inhibition assays using benzylamine as substrate for benzylamine oxidase (porcine serum) and putrescine for diamine oxidase (porcine kidney) |
Why This Matters
For researchers designing amine oxidase-targeting experiments, this defined selectivity profile enables predictable target engagement and reduces confounding off-target effects compared to less selective biphenyl acetamide analogs.
- [1] BindingDB. BDBM50370602 (CHEMBL538353). Activity data for 2-Benzylamino-N-biphenyl-2-yl-acetamide. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50370602 (accessed 2026). View Source
